Cas no 2227765-93-5 (rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate)

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate structure
2227765-93-5 structure
商品名:rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate
CAS番号:2227765-93-5
MF:C15H22N2O3
メガワット:278.346784114838
CID:6253630
PubChem ID:165757878

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate
    • 2227765-93-5
    • EN300-1872965
    • rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
    • インチ: 1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-4-5-13(18)12(7-10)11-6-9(11)8-16/h4-5,7,9,11,18H,6,8,16H2,1-3H3,(H,17,19)/t9-,11+/m0/s1
    • InChIKey: ZXAWPUMUFQMSII-GXSJLCMTSA-N
    • ほほえんだ: OC1=CC=C(C=C1[C@@H]1C[C@H]1CN)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 278.16304257g/mol
  • どういたいしつりょう: 278.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 84.6Ų

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1872965-5g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
5g
$4972.0 2023-09-18
Enamine
EN300-1872965-0.1g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
0.1g
$1508.0 2023-09-18
Enamine
EN300-1872965-0.5g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
0.5g
$1646.0 2023-09-18
Enamine
EN300-1872965-5.0g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
5g
$4972.0 2023-06-01
Enamine
EN300-1872965-0.05g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
0.05g
$1440.0 2023-09-18
Enamine
EN300-1872965-1.0g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
1g
$1714.0 2023-06-01
Enamine
EN300-1872965-2.5g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
2.5g
$3362.0 2023-09-18
Enamine
EN300-1872965-10.0g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
10g
$7373.0 2023-06-01
Enamine
EN300-1872965-1g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
1g
$1714.0 2023-09-18
Enamine
EN300-1872965-0.25g
rac-tert-butyl N-{3-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-hydroxyphenyl}carbamate
2227765-93-5
0.25g
$1577.0 2023-09-18

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate 関連文献

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamateに関する追加情報

rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate: A Comprehensive Overview

The compound rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate, identified by the CAS number 2227765-93-5, is a highly specialized chemical entity with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we delve into the latest research findings, structural insights, and potential applications of this compound.

Structurally, the compound is characterized by a tert-butyl carbamate group attached to a phenolic ring, which is further substituted with a cyclopropyl group bearing an aminoethyl side chain. The stereochemistry at the cyclopropane ring is defined as (1R,2R), which plays a crucial role in determining the compound's biological activity. Recent studies have highlighted the importance of this stereochemistry in modulating the compound's interactions with target proteins, making it a valuable tool in drug discovery.

The synthesis of rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling and Stille coupling to achieve high yields and excellent stereochemical control. These methods have been optimized to ensure scalability, making the compound accessible for large-scale production if required.

In terms of pharmacological activity, this compound has shown remarkable potential as a modulator of various cellular pathways. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, preclinical data indicate that the compound exhibits selective activity against certain cancer cell lines, highlighting its potential in oncology research.

The hydroxyl group on the phenolic ring and the aminoethyl side chain on the cyclopropane ring are key functional groups that contribute to the compound's bioactivity. These groups enable the molecule to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. Computational studies using molecular docking have provided insights into the binding modes of this compound with various protein targets, further aiding in its optimization for therapeutic applications.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Researchers have explored the use of rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate as a carrier for delivering therapeutic agents to specific tissues or cells. The molecule's ability to penetrate cellular membranes while maintaining its stability makes it an ideal candidate for such applications.

In conclusion, rac-tert-butyl N-{3-(1R,2R)-2-(aminomethyl)cyclopropyl-4-hydroxyphenyl}carbamate (CAS No: 2227765-93-5) represents a cutting-edge chemical entity with diverse applications across multiple fields. Its unique structure, combined with its promising pharmacological properties, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make significant contributions to the advancement of science and medicine.

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